molecular formula C13H15NO2S3 B5242471 (5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5242471
M. Wt: 313.5 g/mol
InChI Key: VKGJWSCZYDHNQT-FLIBITNWSA-N
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Description

(5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique thiazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 5-ethylthiophene-2-carbaldehyde with 3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays .

Medicine

Medically, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .

Industry

In industry, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also employed in the production of specialty chemicals and intermediates .

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

(5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S3/c1-3-9-4-5-10(18-9)8-11-12(15)14(6-7-16-2)13(17)19-11/h4-5,8H,3,6-7H2,1-2H3/b11-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGJWSCZYDHNQT-FLIBITNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C=C2C(=O)N(C(=S)S2)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(S1)/C=C\2/C(=O)N(C(=S)S2)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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